2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of compounds, including derivatives of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide, were synthesized and evaluated for their antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Radiosynthesis for Imaging
This compound is related to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands for the translocator protein (18 kDa). They are significant for radiolabeling with fluorine-18, enabling in vivo imaging using positron emission tomography. This application is crucial for the diagnosis and monitoring of diseases (Dollé et al., 2008).
Neuroinflammation PET Imaging
A novel series of pyrazolo[1,5-a]pyrimidines, closely related to this compound, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is an early biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO, confirming their potential as in vivo PET-radiotracers in neuroinflammation (Damont et al., 2015).
Insecticidal and Antibacterial Potential
Another study explored the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms, indicating a broad scope of biological applications (Deohate & Palaspagar, 2020).
Molecular Conformation Studies
In a structural chemistry context, the 2-(4-chlorophenyl) derivative of this compound was studied for its different molecular conformations and hydrogen bonding in various dimensions. This study is crucial for understanding the biological activities and stability of these compounds (Narayana et al., 2016).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-7-14(2)9-16(8-13)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRVRQSNPVJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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